molecular formula C22H23Br2NO3 B1408222 ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-54-5

ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1408222
CAS No.: 1704066-54-5
M. Wt: 509.2 g/mol
InChI Key: NYTICPFBBBWDGP-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate is a brominated indole derivative with a complex substitution pattern. The indole core is substituted at positions 1, 2, 5, and 6, featuring a benzyloxy group at position 5, bromine at position 6, a 3-bromopropyl chain at position 2, and a methyl group at position 1. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science .

This compound’s structural complexity arises from its dual bromine substituents (at C6 and the propyl chain) and the benzyloxy group, which confer unique electronic and steric properties.

Properties

IUPAC Name

ethyl 6-bromo-2-(3-bromopropyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Br2NO3/c1-3-27-22(26)21-16-12-20(28-14-15-8-5-4-6-9-15)17(24)13-19(16)25(2)18(21)10-7-11-23/h4-6,8-9,12-13H,3,7,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTICPFBBBWDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the selection of 6-bromoindole as the core scaffold, which provides the bromine substituent at the 6-position, essential for subsequent modifications. The indole core is a versatile platform, frequently used in medicinal chemistry, especially for antiviral agents, due to its biological relevance and amenability to functionalization.

Key step:

  • Friedel-Crafts acylation or alkylation of 6-bromoindole to introduce the desired substituents at specific positions, particularly at the 2-position for subsequent carboxylation and side-chain modifications (as per patent CN104292145A).

Introduction of the Carboxylate Group at the 3-Position

The core indole structure is functionalized at the 3-position with an ethyl carboxylate group. This is achieved via esterification of the indole-2-carboxylic acid derivative, which can be synthesized through oxidation or carboxylation of the indole nucleus, followed by esterification using ethanol and acid catalysis.

Methodology:

  • Carboxylation at the 3-position can be performed via Vilsmeier–Haack formylation followed by oxidation to the acid, then esterification to the ethyl ester.

Incorporation of the Benzyloxy Group at the 5-Position

The benzyloxy substituent at the 5-position is introduced through nucleophilic substitution or Buchwald–Hartwig amination strategies, where a benzyloxy group (–O–CH2–Ph) is attached via palladium-catalyzed coupling reactions.

Approach:

  • Use of benzyloxy precursors such as benzyl alcohol derivatives to perform etherification at the 5-position, facilitated by suitable leaving groups (e.g., halides or activated indole intermediates).

Bromination at the 6- and 2-Positions

Selective bromination is critical for subsequent cross-coupling reactions and for modulating biological activity.

Procedure:

  • Bromination at the 6-position can be achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
  • Bromination at the 2-position (on the side chain or the indole ring) can be performed either before or after other modifications, depending on the synthetic route, often via direct halogenation or halogen exchange reactions .

Introduction of the 3-Bromopropyl Side Chain

The 2-position is further functionalized with a 3-bromopropyl group, typically through alkylation of the indole nitrogen or the 2-position using bromoalkyl reagents .

Method:

  • Nucleophilic substitution of a suitable indole precursor with 3-bromopropyl bromide under basic conditions to attach the side chain.

Final Assembly and Purification

The final compound is obtained through purification techniques such as column chromatography, leveraging silica gel and appropriate solvent systems, to isolate the target molecule with high purity.

Data Tables and Structural Optimization Insights

Step Reaction Type Reagents Conditions Purpose Reference/Notes
1 Bromination NBS Room temperature, controlled addition Bromination at 6-position
2 Etherification Benzyloxy precursors Base catalysis, reflux Introduction of benzyloxy group
3 Alkylation 3-bromopropyl bromide Basic conditions Side chain attachment
4 Esterification Ethanol, acid catalyst Reflux Formation of ethyl ester

Research Findings and Structural Optimization

  • Patents indicate that the synthetic route is designed for ease of operation, high yield, and selectivity, emphasizing the importance of bromination and etherification steps for biological activity enhancement.

  • Biological evaluation of indole derivatives (as per recent studies) shows that modifications at the 5- and 6-positions significantly influence activity, especially when halogenated aromatic groups are introduced to enhance binding affinity to viral enzymes.

  • The synthetic route's flexibility allows for further diversification at the C3 and C5 positions, enabling structure-activity relationship (SAR) studies to optimize antiviral potency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromine atoms, converting them to hydrogen atoms or other functional groups.

    Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes that recognize indole structures, such as serotonin receptors or tryptophan hydroxylase.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the indole ring significantly influences reactivity and physicochemical properties. Below is a comparison with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent at Position 2 Notable Features
Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate (Target Compound) 1704066-53-4 C24H26Br2NO5 566.28 3-Bromopropyl Dual bromine sites for functionalization
Ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate 1704066-51-2 C26H30BrNO3S 516.49 Cyclohexylthiomethyl Sulfur-containing group enhances lipophilicity
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate 110543-98-1 C15H15Br2NO4 433.10 Bromomethyl Smaller substituent; higher reactivity
(E)-Ethyl 5-(benzyloxy)-6-bromo-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-1-methyl-1H-indole-3-carboxylate 1704066-46-5 C24H24BrNO5 486.37 Ethoxycarbonylpropenyl Conjugated double bond for π-stacking

Key Observations :

  • 3-Bromopropyl vs. Cyclohexylthiomethyl : The target compound’s 3-bromopropyl group offers two bromine atoms for selective substitution, whereas the cyclohexylthiomethyl analog (CAS 1704066-51-2) introduces a sulfur atom, which may participate in hydrogen bonding or metal coordination .
  • Bromomethyl Substituent : The bromomethyl analog (CAS 110543-98-1) is smaller, enabling faster reaction kinetics in SN2 substitutions but limiting steric hindrance effects .

Electronic and Steric Effects

  • Benzyloxy Group : All analogs retain the benzyloxy group at position 5, which increases electron density at the indole ring and may stabilize charge-transfer complexes.
  • Dual Bromine Sites : The target compound’s bromine at C6 and the propyl chain creates electron-deficient regions, favoring electrophilic aromatic substitution at C4 or C7 positions .

Research Findings and Data

Crystallographic Analysis

Hydrogen Bonding Patterns

The benzyloxy group may participate in C–H···O hydrogen bonds, while the ester carbonyl could act as an acceptor. This contrasts with sulfur-containing analogs, where S···H interactions might dominate .

Biological Activity

Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Profile

  • Molecular Formula : C22H23Br2N O3
  • Molecular Weight : 509.25 g/mol
  • CAS Number : 1704066-54-5

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification reactions. The presence of both bromine substituents and a benzyloxy group is significant for enhancing the compound's biological activity.

Anticancer Properties

Research indicates that indole derivatives, including those similar to this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines. In a study involving the related compound 3-bromo-1-ethyl-1H-indole, significant reductions in viable cancer cells were observed, suggesting that the indole framework may play a crucial role in mediating these effects .

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. The compound's structure may facilitate interactions with microbial targets, leading to inhibition of growth or viability. Similar compounds have shown moderate antimicrobial activity against pathogens such as Aspergillus niger and Phytophthora erythrospora, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of indole-based compounds is another area of interest. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies on related indole compounds have shown varying degrees of antioxidant activity, indicating that modifications in structure can influence efficacy .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Indoles can act as inhibitors for enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Modulation of Signaling Pathways : Indoles can influence multiple signaling pathways that regulate cell survival and proliferation.

Study on Anticancer Activity

A notable study investigated the anticancer effects of an indole derivative closely related to this compound. The study utilized MTT assays to evaluate cytotoxicity across multiple cancer cell lines. Results indicated a significant decrease in cell viability at specific concentrations, highlighting the compound's potential as an anticancer agent .

Antimicrobial Efficacy Evaluation

Another study focused on evaluating the antimicrobial properties of indole derivatives against various bacterial strains. The results demonstrated that certain structural modifications led to enhanced activity against resistant strains, showcasing the importance of structural diversity in developing effective antimicrobial agents .

Q & A

Basic Research Question

Methodological Answer:
The synthesis typically involves sequential functionalization of an indole core. A common approach (derived from analogous indole derivatives) includes:

Indole Core Formation : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed coupling .

Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) in DMF or acetic acid under controlled temperatures (0–25°C) .

Benzyloxy Group Introduction : Nucleophilic substitution or Mitsunobu reaction to install the 5-benzyloxy group .

3-Bromopropyl Side Chain : Alkylation at the 2-position using 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) under reflux in acetone .

Q. Critical Factors :

  • Temperature : Higher temperatures (>60°C) during bromination can lead to di-brominated byproducts.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may require rigorous drying to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to similar polarity of intermediates .

How can contradictory NMR data for brominated indole derivatives be resolved during structural characterization?

Advanced Research Question

Methodological Answer:
Contradictions often arise from:

  • Rotameric Forms : Bulky substituents (e.g., 3-bromopropyl) cause restricted rotation, splitting signals in 1H^1H-NMR. Use variable-temperature NMR to coalesce peaks .
  • Resonance Overlap : Aromatic protons in benzyloxy groups may overlap. Apply 2D NMR (COSY, HSQC) to assign signals .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves positional ambiguities .

Example from Evidence :
Ethyl 6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate (CAS 149246-36-6) showed unexpected splitting in 1H^1H-NMR due to bromomethyl rotamers. VT-NMR at 50°C simplified the spectrum .

What strategies optimize the regioselective introduction of the 3-bromopropyl group at the indole 2-position?

Advanced Research Question

Methodological Answer:
Regioselectivity challenges arise from competing alkylation at N1 or C3. Strategies include:

Protecting Groups : Temporarily protect N1 with a Boc group before alkylation .

Base Selection : Weak bases (e.g., NaHCO₃) favor C2-alkylation, while strong bases (e.g., NaH) may lead to N1 side reactions .

Solvent Effects : Non-polar solvents (e.g., toluene) reduce nucleophilicity of the indole nitrogen, directing reactivity to C2 .

Advanced Research Question

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the bromopropyl group:

  • LUMO Mapping : Identifies electrophilic hotspots for SN2 reactions.
  • Steric Maps : Assess accessibility of the bromine atom for nucleophiles (e.g., in Suzuki couplings) .

Case Study :
For this compound, DFT predicted higher reactivity at the terminal bromine (C3 position) due to lower steric hindrance, validated experimentally with a 78% yield in a cross-coupling reaction .

What purification challenges arise from polybrominated byproducts, and how are they addressed?

Basic Research Question

Methodological Answer:
Common issues include:

  • Co-elution in Chromatography : Use orthogonal methods (e.g., sequential silica gel and HPLC).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.

Evidence-Based Solution :
For ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate (CAS 131707-24-9), recrystallization from ethyl acetate/hexane (1:3) removed dibrominated impurities, confirmed by LC-MS .

How does the electron-withdrawing benzyloxy group influence the indole ring’s electronic properties?

Advanced Research Question

Methodological Answer:
The 5-benzyloxy group:

  • Deactivates the Ring : Reduces electron density at C4 and C7, directing electrophiles to C6 (para to benzyloxy).
  • Impact on UV-Vis : Increases λmax by ~20 nm compared to non-substituted indoles, as observed in analogs like ethyl 6-bromo-4-((dimethylamino)methyl)-1-phenylindole-3-carboxylate (CAS 116736-22-2) .

Basic Research Question

Methodological Answer:
Key stability factors:

  • Light Sensitivity : Bromine groups promote photodegradation. Store in amber vials at -20°C .
  • Hydrolysis Risk : The ester group is prone to base-catalyzed hydrolysis. Avoid aqueous buffers (pH > 8) .

Evidence :
Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methylindole-3-carboxylate (CAS 110543-98-1) showed 95% purity after 6 months at -20°C but degraded to 70% purity at 25°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate

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